2-Benzyl-1-(4-nitrobenzene-1-sulfonyl)aziridine
Overview
Description
2-Benzyl-1-(4-nitrobenzene-1-sulfonyl)aziridine is a chemical compound with the molecular formula C15H14N2O4S. It is also known as a type of aziridine .
Synthesis Analysis
The synthesis of 2-Benzyl-1-(4-nitrobenzene-1-sulfonyl)aziridine involves a two-step process. The first step is the nucleophilic ring-opening of 2-benzyloxirane with the primary sulfonamide . Aziridines are similar to epoxides, but the oxygen atom is replaced with a nitrogen atom . The basicity of the nitrogen ring of aziridine depends on whether it is attached to electron-donating or electron-withdrawing groups .Molecular Structure Analysis
The molecular structure of 2-Benzyl-1-(4-nitrobenzene-1-sulfonyl)aziridine is defined by its molecular formula, C15H14N2O4S, and it has a molecular weight of 318.3 g/mol.Chemical Reactions Analysis
Aziridines, such as 2-Benzyl-1-(4-nitrobenzene-1-sulfonyl)aziridine, are used as building blocks for polyamines by anionic and cationic ring-opening polymerization . They have many important applications, such as antibacterial and antimicrobial coatings, CO2 adsorption, chelation and materials templating, and non-viral gene transfection .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Benzyl-1-(4-nitrobenzene-1-sulfonyl)aziridine can be inferred from its molecular structure. It has a molecular weight of 318.3 g/mol. More specific physical and chemical properties would require additional experimental data.Mechanism of Action
The mechanism of action for the reactions involving aziridines, like 2-Benzyl-1-(4-nitrobenzene-1-sulfonyl)aziridine, involves the formation of a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . This intermediate then loses a proton, yielding a substituted benzene ring .
Future Directions
Aziridines, including 2-Benzyl-1-(4-nitrobenzene-1-sulfonyl)aziridine, have many important applications and are used in the synthesis of various biologically active molecules . Future research may focus on improving the synthesis process, exploring new applications, and understanding the properties of these compounds in more detail.
properties
IUPAC Name |
2-benzyl-1-(4-nitrophenyl)sulfonylaziridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4S/c18-17(19)13-6-8-15(9-7-13)22(20,21)16-11-14(16)10-12-4-2-1-3-5-12/h1-9,14H,10-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHLFUJIVYFFCNW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N1S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50571518 | |
Record name | 2-Benzyl-1-(4-nitrobenzene-1-sulfonyl)aziridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50571518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzyl-1-(4-nitrobenzene-1-sulfonyl)aziridine | |
CAS RN |
193904-48-2 | |
Record name | 2-Benzyl-1-(4-nitrobenzene-1-sulfonyl)aziridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50571518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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